2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
Description
2-((3-Ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with an ethyl group at position 3, a phenyl group at position 7, and a thioacetamide moiety linked to a mesityl (2,4,6-trimethylphenyl) group.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-5-29-24(31)23-22(19(13-26-23)18-9-7-6-8-10-18)28-25(29)32-14-20(30)27-21-16(3)11-15(2)12-17(21)4/h6-13,26H,5,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLSAUPOPNTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is part of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine family exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of pyrrolo[3,2-d]pyrimidines possess significant anticancer properties. They act as inhibitors of purine nucleoside phosphorylase (PNP), which is crucial in the proliferation of cancer cells .
- Antimicrobial Properties : Some pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged in drug design for metabolic disorders .
The mechanisms through which this compound exerts its effects include:
- Molecular Interactions : The compound interacts with target proteins through hydrogen bonding and hydrophobic interactions due to its unique structural features.
- Inhibition of Cell Proliferation : By inhibiting PNP and other related enzymes, it disrupts nucleotide metabolism in cancer cells, leading to reduced cell proliferation .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Studies :
- Antimicrobial Activity :
Data Table
The following table summarizes key biological activities and findings related to the compound and its analogs:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | PNP inhibition | Kamath et al., 2009 |
| Antimicrobial | Disruption of bacterial metabolism | Pudziuvelyte et al., 2009 |
| Enzyme Inhibition | Targeting metabolic pathways | Otmar et al., 2004 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound belongs to the pyrrolo[3,2-d]pyrimidine family, which is structurally distinct from benzothieno[3,2-d]pyrimidines (e.g., ) and pyridothienopyrimidines (e.g., ). Key differences include:
Key Observations :
- The mesityl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., methyl or cyclohexyl in ). This may influence membrane permeability and target binding .
- The thioacetamide linker is conserved in multiple analogs, suggesting its role in stabilizing interactions with biological targets via hydrogen bonding or sulfur-mediated interactions .
Key Insights :
- The absence of electron-withdrawing groups (e.g., sulfonamide in ) in the target compound may reduce COX-2 inhibition but could enhance selectivity for other targets .
- Antibacterial activity in pyridothienopyrimidines is linked to hydrazide/acylhydrazone side chains, which are absent in the target compound, suggesting divergent applications .
Comparison of Methods :
Challenges :
- The bulky mesityl group in the target compound may require optimized coupling conditions to avoid steric hindrance .
Physicochemical Properties
Predicted properties based on structural analogs:
Note: The mesityl group likely reduces solubility but improves metabolic stability compared to smaller aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
